molecular formula C15H18N2O2S B2533935 N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide CAS No. 1444681-56-4

N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide

Cat. No. B2533935
CAS RN: 1444681-56-4
M. Wt: 290.38
InChI Key: FGDCKFDEHVBFQB-UHFFFAOYSA-N
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Description

N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide, also known as TTA-A2, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of thiazolidinediones, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to bind to PPARγ and activate its transcriptional activity, leading to the downstream effects observed in scientific research.
Biochemical and physiological effects:
N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In diabetes research, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to improve insulin sensitivity, increase glucose uptake, and reduce adiposity. In inflammation research, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit NF-κB activation, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for PPARγ, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has some limitations, including its poor solubility in water and its instability in biological fluids.

Future Directions

For N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide research include its potential use as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxybenzoyl chloride with 4-cyanothiazole in the presence of a base, followed by the reaction with 2-aminoacetophenone. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to improve insulin sensitivity and glucose metabolism. In inflammation research, N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-13-5-3-2-4-12(13)10-14(18)17-15(11-16)6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDCKFDEHVBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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